molecular formula C46H54N6O2 B10852503 2-[4-(3-piperidin-1-ylpropoxy)phenyl]-1-[(E)-4-[2-[4-(3-piperidin-1-ylpropoxy)phenyl]benzimidazol-1-yl]but-2-enyl]benzimidazole

2-[4-(3-piperidin-1-ylpropoxy)phenyl]-1-[(E)-4-[2-[4-(3-piperidin-1-ylpropoxy)phenyl]benzimidazol-1-yl]but-2-enyl]benzimidazole

Cat. No.: B10852503
M. Wt: 723.0 g/mol
InChI Key: RTRBUDIKCGJLKP-VAWYXSNFSA-N
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Preparation Methods

The synthetic routes and reaction conditions for PD-152255 are not extensively documented in publicly available sources. general methods for synthesizing dopamine receptor antagonists typically involve multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

PD-152255 primarily undergoes reactions typical of small organic molecules, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide or cyanide ions.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

PD-152255 is similar to other dopamine receptor antagonists such as PD-128907 and l-nafadotride . it exhibits a higher affinity for dopamine D3 receptors compared to these compounds . This higher affinity makes PD-152255 particularly useful for studying the specific role of D3 receptors in various physiological and pathological processes.

Similar Compounds

PD-152255’s unique binding profile and higher affinity for D3 receptors make it a valuable tool in neuropharmacological research.

Properties

Molecular Formula

C46H54N6O2

Molecular Weight

723.0 g/mol

IUPAC Name

2-[4-(3-piperidin-1-ylpropoxy)phenyl]-1-[(E)-4-[2-[4-(3-piperidin-1-ylpropoxy)phenyl]benzimidazol-1-yl]but-2-enyl]benzimidazole

InChI

InChI=1S/C46H54N6O2/c1-7-27-49(28-8-1)31-13-35-53-39-23-19-37(20-24-39)45-47-41-15-3-5-17-43(41)51(45)33-11-12-34-52-44-18-6-4-16-42(44)48-46(52)38-21-25-40(26-22-38)54-36-14-32-50-29-9-2-10-30-50/h3-6,11-12,15-26H,1-2,7-10,13-14,27-36H2/b12-11+

InChI Key

RTRBUDIKCGJLKP-VAWYXSNFSA-N

Isomeric SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3C/C=C/CN5C6=CC=CC=C6N=C5C7=CC=C(C=C7)OCCCN8CCCCC8

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC=CCN5C6=CC=CC=C6N=C5C7=CC=C(C=C7)OCCCN8CCCCC8

Origin of Product

United States

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